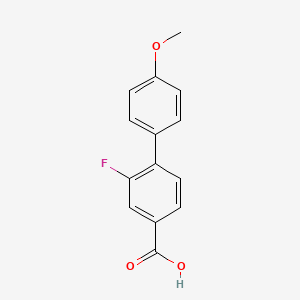

3-Fluoro-4-(4-methoxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

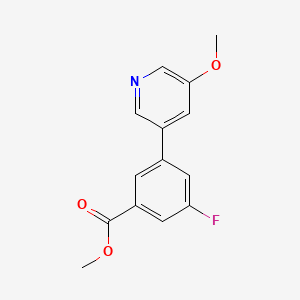

3-Fluoro-4-(4-methoxyphenyl)benzoic acid is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs .

Synthesis Analysis

The synthesis of this compound involves several steps. The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H11FO3 . The InChI code for this compound is 1S/C14H11FO3/c1-18-11-5-2-9 (3-6-11)12-7-4-10 (14 (16)17)8-13 (12)15/h2-8H,1H3, (H,16,17) .Chemical Reactions Analysis

This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .Physical and Chemical Properties Analysis

This compound is a white powder with a melting point of 211-213 °C . Its molecular weight is 170.14 g/mol .Scientific Research Applications

Directed Lithiation of Benzoic Acids : Research demonstrates the ortho-lithiation of benzoic acid under specific conditions, leading to ortho-substituted products. The study highlights the intermediate directing capacity of the carboxylic acid group in the presence of functional groups like methoxy and fluoro in substituted benzoic acids. This work suggests potential applications in developing routes to benzoic acids with multiple functionalities (Bennetau et al., 1995).

Fluorophores for Sensing pH and Metal Cations : Fluorinated derivatives like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been synthesized, showing sensitivity to pH changes and selectivity in metal cation sensing. The high acidity of the fluorophenol moiety contributes to this sensitivity, indicating potential applications in fluorescent probes (Tanaka et al., 2001).

Degradation Pathway in Methanogenic Consortium : In a study on methanogenic m-cresol-degrading consortium, fluorinated compounds like 3-fluorobenzoic acid were used to detect aromatic metabolites, elucidating a novel demethylation reaction. This study contributes to understanding the methanogenic degradation of compounds in environmental systems (Londry & Fedorak, 1993).

Synthesis of Fluorinated Heterocyclic Compounds : Research demonstrates the use of fluorinated compounds, including 2-fluoro-3-methoxyacrylic acid, in synthesizing various fluorine-bearing heterocyclic compounds. This opens avenues in the synthesis of new fluorinated materials (Shi et al., 1996).

Spectral Shifts in Fluorinated Liquid Crystals : A study focusing on fluorinated liquid crystals, including p-phenylene-4-methoxy benzoate-4-trifluoromethylbenzoate, provides insights into their photoresponsive behavior and UV stability. The research is relevant for applications in materials science, particularly in designing optical waveguides (Praveen & Ojha, 2012).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

It is known that the compound can undergo various reactions, suggesting it may interact with a range of biological targets .

Mode of Action

The fluoride substituent in 3-Fluoro-4-(4-methoxyphenyl)benzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This suggests that the compound may interact with its targets through these chemical groups, leading to changes in the target’s function or activity .

Biochemical Pathways

The compound can undergo various reactions, including fischer esterification, which could potentially affect various biochemical pathways .

Result of Action

It is known that the compound can afford esters with ligustrazine moiety for the treatment of alzheimer’s disease , suggesting it may have neuroprotective effects.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid are largely centered around its carboxylic group and the fluoride substituent . The fluoride substituent enables nucleophilic aromatic substitution

Molecular Mechanism

It is known that the compound can undergo various reactions, including Fischer esterification

Properties

IUPAC Name |

3-fluoro-4-(4-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIRDCPNZXELCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681404 |

Source

|

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-86-7 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-4′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)

![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)